1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride is a chemical compound with significant relevance in organic chemistry and pharmaceutical research. It is classified as an amine derivative, specifically a cyclohexylamine, which features a trifluoromethyl group attached to a phenyl ring. This compound is notable for its unique structural characteristics and potential applications in medicinal chemistry.
1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride falls under the category of organic low-molecular-weight compounds. Its classification as an amine indicates that it possesses basic properties and can participate in various chemical reactions typical of amines.
The synthesis of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride typically involves several steps that utilize various reagents and conditions to achieve the desired product.
The preparation process usually involves:
The molecular structure of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride can be represented as follows:
The InChI Key for this compound is ZRUYVYDSAJHUTR-UHFFFAOYSA-N, which provides a unique identifier for database searches. The canonical SMILES representation is C1C(CC1N)C2=CC(=CC=C2)C(F)(F)F.Cl
, illustrating its complex structure.
1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride can undergo various chemical reactions typical of amines:
The reactivity of this compound is influenced by the electron-withdrawing nature of the trifluoromethyl group, which can stabilize certain intermediates during reactions.
The mechanism of action for 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride primarily relates to its interaction with biological targets:
Research into similar compounds has shown that trifluoromethyl groups can enhance lipophilicity and metabolic stability, which are desirable traits in drug design .
Relevant analyses often include melting point determination and spectroscopic methods (NMR, IR) to confirm structural integrity and purity.
1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride has several potential applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: